An In-depth Technical Guide to Trimethoprim-PEG3-amine TFA
An In-depth Technical Guide to Trimethoprim-PEG3-amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim-PEG3-amine Trifluoroacetic acid (TFA) salt is a functionalized derivative of the antibiotic trimethoprim (B1683648). It incorporates a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This modification makes it a valuable tool in biomedical research and drug development, primarily for its application in the TMP-tag system for protein labeling and as a component in the construction of Proteolysis Targeting Chimeras (PROTACs).
The trimethoprim moiety provides a high-affinity binding handle for E. coli dihydrofolate reductase (eDHFR), an enzyme that can be genetically fused to a protein of interest. The PEG linker enhances solubility and provides a spacer, while the terminal amine allows for conjugation to various molecules such as fluorophores, biotin, or ligands for E3 ubiquitin ligases.[1][2]
Core Technical Data
The following table summarizes the key quantitative data for Trimethoprim-PEG3-amine TFA, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₃₆N₆O₇ · xCF₃COOH | [1] |
| Molecular Weight | 850.6 g/mol (as the TFA salt) | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMF, DMSO, and water | [1][3] |
| CAS Number | 2108550-88-3 | [4] |
| Storage Temperature | -20°C | [3] |
Applications
TMP-Tag for Cellular Imaging
Trimethoprim-PEG3-amine is a key component of the TMP-tag system, a chemical labeling strategy for visualizing proteins in living cells. The system relies on the high-affinity and specific interaction between trimethoprim and eDHFR. A protein of interest is genetically fused with the eDHFR tag. A fluorescent dye is then conjugated to the amine group of Trimethoprim-PEG3-amine. When this fluorescent probe is introduced to the cells, it selectively binds to the eDHFR-fusion protein, allowing for its visualization via fluorescence microscopy.[2][5][6]
A more advanced application involves a covalent TMP-tag, where a cysteine residue is engineered into the eDHFR protein. This cysteine reacts with an electrophilic group on the trimethoprim probe, resulting in a permanent label.[4]
PROTACs for Targeted Protein Degradation
The bifunctional nature of Trimethoprim-PEG3-amine makes it an ideal linker for the synthesis of PROTACs. A PROTAC is a chimeric molecule with two heads and a linker. One head binds to a target protein of interest, and the other head recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, the trimethoprim end of the molecule can be used to target a protein fused with eDHFR, while the terminal amine can be conjugated to a ligand for an E3 ligase, such as pomalidomide (B1683931) for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase.[7][8][9]
Experimental Protocols
Synthesis of a Fluorescent TMP-Tag Probe
This protocol describes a representative method for conjugating a fluorescent dye to Trimethoprim-PEG3-amine TFA.
Materials:
-
Trimethoprim-PEG3-amine TFA
-
NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve Trimethoprim-PEG3-amine TFA in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add triethylamine (2 equivalents) to neutralize the TFA salt and deprotonate the primary amine.
-
In a separate vial, dissolve the NHS-ester functionalized fluorescent dye in anhydrous DMF.
-
Add the dye solution dropwise to the Trimethoprim-PEG3-amine solution while stirring. Use a 1.1 molar excess of the dye.
-
Allow the reaction to proceed at room temperature for 4 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final fluorescent TMP-tag probe as a solid.
Labeling of eDHFR-tagged Proteins in Live Cells
This protocol outlines the general steps for labeling a protein of interest fused to eDHFR in live mammalian cells using a fluorescent TMP-tag probe.
Materials:
-
Mammalian cells expressing the eDHFR-fusion protein of interest
-
Fluorescent TMP-tag probe (e.g., synthesized as described above)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Plate the cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
Prepare a stock solution of the fluorescent TMP-tag probe in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescent TMP-tag probe to the cells.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of targeted protein degradation by a TMP-based PROTAC.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of a TMP-based PROTAC.
References
- 1. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yulonglilab.org [yulonglilab.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
